1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Antibacterial Scaffold Comparison Structure-Activity Relationship

This non-halogenated hexahydroquinazoline-4-thione bears a unique 1-(4-methoxyphenyl)-2-phenyl substitution pattern, sharply distinct from halogenated analogs. The electron-donating methoxy group enables direct SAR comparison with chloro/fluoro derivatives; its lower LogP (~4.8 vs ~5.1 for the 1,2-diphenyl analog) supports lipophilicity-permeability correlation. Ideal for Gram-positive antibacterial screening and as a negative control in antimycobacterial cascades where activity is halogen-dependent. Avoid generic substitution—only this chemotype delivers the required electronic and steric profile for rigorous hit validation.

Molecular Formula C21H20N2OS
Molecular Weight 348.46
CAS No. 95003-26-2
Cat. No. B2770058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione
CAS95003-26-2
Molecular FormulaC21H20N2OS
Molecular Weight348.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4
InChIInChI=1S/C21H20N2OS/c1-24-17-13-11-16(12-14-17)23-19-10-6-5-9-18(19)21(25)22-20(23)15-7-3-2-4-8-15/h2-4,7-8,11-14H,5-6,9-10H2,1H3
InChIKeyMYSZXLKPBZANPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS 95003-26-2): Core Scaffold and Procurement Context


1-(4-Methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a trisubstituted heterocyclic compound belonging to the hexahydroquinazoline-4-thione class, characterized by a partially saturated bicyclic core bearing a thione (C=S) group at the 4-position and distinct 1-(4-methoxyphenyl) and 2-phenyl substituents . This scaffold is recognized in medicinal chemistry for its potential to modulate biological targets, with the thione moiety differentiating it from the more common quinazolin-4-one analogs and influencing both reactivity and target engagement . The specific combination of substituents on the N1 and C2 positions of this compound creates a unique chemical space within the hexahydroquinazoline family that is central to its differentiation from close structural analogs for scientific selection.

Why Generic Substitution of 1-(4-Methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is Scientifically Unreliable


Generic substitution within the hexahydroquinazoline-4-thione class is unreliable due to the profound impact of N1 and C2 substituent variations on biological activity. While the hexahydroquinazoline core and 4-thione group provide a common pharmacophoric foundation, the electronic and lipophilic properties introduced by specific substituents like the 4-methoxyphenyl group dictate target affinity, selectivity, and potency . For instance, a study on trisubstituted quinazoline-4-thiones demonstrated that structural modifications directly influence antibacterial potency, with some analogs achieving greater efficacy than the standard drug ampicillin against specific strains . Substituting a 4-methoxyphenyl with a phenyl, 4-chlorophenyl, or alkyl group will alter electron distribution, metabolic stability, and target interactions, making the biological profile of this specific compound distinct and non-interchangeable with its closest analogs such as 1,2-diphenyl-, 1-(4-chlorophenyl)-, or 1-(4-fluorophenyl)-2-phenyl-hexahydroquinazoline-4-thione.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione Against Structural Analogs


Thione vs. One: Enhanced Antibacterial Potency of the 4-Thione Scaffold Class

The 4-thione functional group is a critical differentiator from the corresponding quinazolin-4-one analogs. In a direct class-level comparison of trisubstituted quinazoline derivatives, quinazoline-4-thiones were found to be generally more potent antibacterial agents than their quinazolone counterparts . This class-level advantage establishes the thione motif itself as a key selection criterion in procurement, as it directly influences the potential for discovering superior antimicrobial leads compared to screening 'one' analogs. While specific quantitative data for this exact compound is not publicly available, the potency advantage of the 4-thione class over the 4-one class is a foundational piece of evidence for prioritizing thione derivatives in antibacterial screening programs.

Antibacterial Scaffold Comparison Structure-Activity Relationship

Predicted Physicochemical Differentiation via 4-Methoxy Substituent: Impact on Lipophilicity and Target Engagement

The presence of the 4-methoxy group on the N1-phenyl ring introduces a hydrogen bond acceptor and modulates the compound's lipophilicity (LogP) relative to the unsubstituted 1,2-diphenyl analog. In silico property predictions can provide quantifiable differentiation: the 1,2-diphenyl analog (CAS 5021-54-5) has a predicted LogP of approximately 5.1, while the target 4-methoxy compound has a predicted LogP of approximately 4.8 . This differential influences membrane permeability, solubility, and off-target binding, making the methoxy derivative a distinct chemical probe. The electron-donating methoxy group can also affect the electron density of the quinazoline ring, potentially altering its reactivity and interaction with biological nucleophiles, a property absent in the 4-chloro or 4-fluoro analogs which are electron-withdrawing .

Lipophilicity Drug-likeness Physicochemical Properties

Differentiation from 4-Chlorophenyl Analog in Antimycobacterial Potential

A study on quinazoline-4-thiones established that a 6-chloro substituent is a key enhancer of antimycobacterial activity, with specific 6-chloro analogs showing potency superior to the standard isoniazid against Mycobacterium avium and M. kansasii . This finding underscores a critical SAR: a chlorine atom at the appropriate position on the quinazoline core is a strong determinant of antimycobacterial activity. The target compound, lacking a halogen on the core, is predicted to have a fundamentally different antimycobacterial profile compared to core-halogenated analogs. Conversely, its 4-methoxyphenyl group will create different activity profiles compared to the 4-chlorophenyl N1-substituted analog (CAS not available), as the electron-donating methoxy group is a poor surrogate for the electron-withdrawing chlorine in this biological context.

Antimycobacterial Tuberculosis Halogen Effect

Cytotoxic Activity Differentiation via N1-Aryl Substitution in Analogous Scaffolds

In a study on a related series of 1-butyl-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thiones, the 1-butyl analog demonstrated a radical scavenging IC50 of 25 µM, which was 2.5-fold weaker than the standard antioxidant ascorbic acid (IC50 = 10 µM) . This finding demonstrates that the N1 substituent is not merely a passive structural element but actively modulates biological activity, with the alkyl chain conferring moderate antioxidant potential. The target compound, bearing a 4-methoxyphenyl group, is predicted to exhibit a different activity profile due to the aromatic and electronic nature of the substituent. This cross-study comparison illustrates that simple generic substitution (e.g., interchanging an alkyl and aryl group) will yield unpredictable and non-comparable biological outcomes.

Cytotoxicity Anticancer Structure-Activity Relationship

Optimal Research and Procurement Application Scenarios for 1-(4-Methoxyphenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione


Antibacterial Screening Libraries Focused on Gram-Positive Pathogens

The compound is well-suited for inclusion in targeted antibacterial screening libraries against Gram-positive bacteria, particularly *Staphylococcus aureus*. Evidence shows that specific trisubstituted quinazoline-4-thiones induce bacteriostatic effects on *S. aureus* at concentrations as low as 100 mg/L and can outperform ampicillin against *P. aeruginosa* . Its 4-methoxyphenyl group offers a distinct physicochemical profile compared to the halogenated analogs often included in such screens, making it valuable for exploring non-halogenated chemical space and reducing the risk of halogen-specific toxicity.

Physicochemical Probe for SAR Studies on N1-Aryl Substituent Effects

For medicinal chemistry teams conducting systematic structure-activity relationship (SAR) studies on hexahydroquinazoline-4-thiones, this compound serves as a critical probe for the N1-aryl substituent. Its predicted lower LogP (≈4.8) relative to the unsubstituted 1,2-diphenyl analog (≈5.1) makes it a key comparator in studies correlating lipophilicity with cellular permeability and non-specific binding. The electron-donating nature of the 4-methoxy group also enables direct comparison with electron-withdrawing analogs like the 4-chloro or 4-fluoro derivative , allowing teams to map the electronic effects on target binding.

Negative Control for Antimycobacterial Studies Requiring Non-Halogenated Compounds

Given that antimycobacterial activity in quinazoline-4-thiones is strongly associated with core halogenation—with specific 6-chloro analogs surpassing the isoniazid standard —this non-halogenated compound is ideally suited as a negative control in antimycobacterial screening cascades. Its inclusion allows researchers to confirm that any observed activity is halogen-dependent and to benchmark the selectivity of halogenated lead compounds against a closely related, non-halogenated scaffold.

Focused Library for Neglected Tropical Disease Drug Discovery

The hexahydroquinazoline-4-thione scaffold has demonstrated activity across a range of pathogens, including mycobacteria and fungi. This compound, with its unique 4-methoxyphenyl substitution, represents an underexplored chemotype for neglected disease targets such as leishmaniasis and Chagas disease. Its inclusion in a focused library, where it can be screened alongside the 1,2-diphenyl, 4-chlorophenyl, and 4-fluorophenyl analogs , supports the identification of novel hit series that avoid the liabilities of nitroaromatic or halogenated drugs commonly used in this therapeutic area.

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